molecular formula C12H14N2O4S B3892741 N-(anilinocarbonothioyl)glutamic acid

N-(anilinocarbonothioyl)glutamic acid

Cat. No.: B3892741
M. Wt: 282.32 g/mol
InChI Key: BKDFTHVYEAKALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins . It is non-essential in humans, meaning the body can synthesize it. It is also an excitatory neurotransmitter, in fact the most common one in the vertebrate nervous system .


Synthesis Analysis

Glutamic acid is produced naturally in the body and can also be made by fermentation processes using bacteria. For example, the bacterium Corynebacterium glutamicum is known for its ability to produce glutamic acid .


Molecular Structure Analysis

Glutamic acid has a side chain carboxylic acid group, making it a polar, negatively charged molecule at physiological pH . The structure of glutamic acid can be modified to introduce various bioactive ligands .


Chemical Reactions Analysis

Glutamic acid can undergo various chemical reactions. It can form peptide bonds with other amino acids to form proteins. It can also be converted into other molecules, such as gamma-aminobutyric acid (GABA), through enzymatic processes .


Physical and Chemical Properties Analysis

Glutamic acid is a solid at room temperature and is soluble in water . It has a molar mass of approximately 147 g/mol .

Mechanism of Action

In the nervous system, glutamic acid acts as a neurotransmitter. It binds to glutamate receptors on neurons, leading to the opening of ion channels and the generation of an electrical signal .

Future Directions

Research is ongoing into the use of glutamic acid and its derivatives in various applications. For example, there is interest in using bacteria to produce glutamic acid for industrial purposes . There is also research into the use of glutamic acid in the production of bio-based monomers and other high-value chemicals .

Properties

IUPAC Name

2-(phenylcarbamothioylamino)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c15-10(16)7-6-9(11(17)18)14-12(19)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,17,18)(H2,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDFTHVYEAKALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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